![molecular formula C14H26O4 B13712265 (2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid CAS No. 200866-62-2](/img/structure/B13712265.png)
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid is an organic compound with a complex structure It is characterized by the presence of an octanoic acid backbone with a 2-oxoethyl group and a 2-methylpropan-2-yl ether group attached to it
Preparation Methods
The synthesis of (2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid can be achieved through several synthetic routes. One common method involves the esterification of octanoic acid with 2-methylpropan-2-ol, followed by oxidation to introduce the 2-oxoethyl group. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ether group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds to (2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid include:
2-Propanol, 2-methyl-: Shares the 2-methylpropan-2-yl group but lacks the octanoic acid backbone.
Phenylephrine Related Compound F: Contains a similar oxo group but has a different overall structure.
Ethyl 3-(furan-2-yl)propionate: Has a similar ester linkage but differs in the rest of the structure. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
200866-62-2 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid |
InChI |
InChI=1S/C14H26O4/c1-5-6-7-8-9-11(13(16)17)10-12(15)18-14(2,3)4/h11H,5-10H2,1-4H3,(H,16,17)/t11-/m1/s1 |
InChI Key |
VBIWMQQSWQTOSY-LLVKDONJSA-N |
Isomeric SMILES |
CCCCCC[C@H](CC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CCCCCCC(CC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide](/img/structure/B13712196.png)
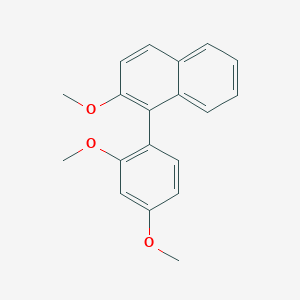
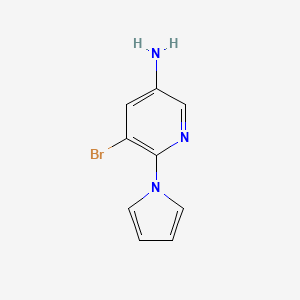

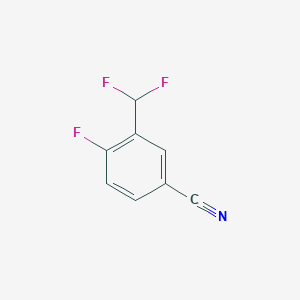
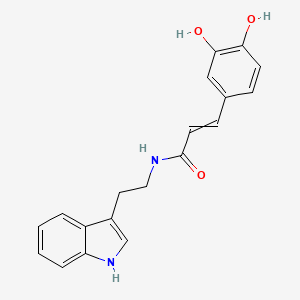
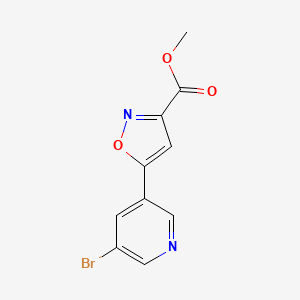




![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)

